molecular formula C16H14Cl3N3O2 B11081757 2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide

2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide

Cat. No.: B11081757
M. Wt: 386.7 g/mol
InChI Key: GMKPZVYBIORRGW-UHFFFAOYSA-N
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Description

N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenethyl group, a urea linkage, and a pyridyl moiety substituted with three chlorine atoms and a methyl group. Its complex structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA typically involves multiple steps, starting with the preparation of the pyridyl moiety. The pyridyl component can be synthesized through chlorination reactions, where pyridine is treated with chlorine under controlled conditions to introduce the chlorine atoms at specific positions. The methyl group is introduced through alkylation reactions.

The phenethyl group is then attached to the pyridyl moiety through a series of coupling reactions. The final step involves the formation of the urea linkage, which is achieved by reacting the intermediate compound with an isocyanate derivative under suitable conditions.

Industrial Production Methods

In industrial settings, the production of N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The process also involves purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the urea linkage to other functional groups.

    Substitution: The chlorine atoms in the pyridyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the pyridyl ring.

Scientific Research Applications

N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

The pyridyl moiety, with its chlorine and methyl substituents, plays a crucial role in the compound’s binding affinity and specificity. The phenethyl group contributes to the overall hydrophobicity and stability of the compound, enhancing its ability to interact with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA can be compared with other similar compounds, such as:

    N-PHENETHYL-N’-[(2,4,6-TRICHLORO-3-PYRIDYL)CARBONYL]UREA: This compound has a similar structure but with different chlorine substitution patterns on the pyridyl ring. The differences in substitution can affect the compound’s reactivity and biological activity.

    N-PHENETHYL-N’-[(2,5-DICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA: The absence of one chlorine atom in this compound can lead to variations in its chemical and biological properties.

    N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-ETHYL-3-PYRIDYL)CARBONYL]UREA: The presence of an ethyl group instead of a methyl group can influence the compound’s hydrophobicity and interaction with molecular targets.

The uniqueness of N-PHENETHYL-N’-[(2,5,6-TRICHLORO-4-METHYL-3-PYRIDYL)CARBONYL]UREA lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14Cl3N3O2

Molecular Weight

386.7 g/mol

IUPAC Name

2,5,6-trichloro-4-methyl-N-(2-phenylethylcarbamoyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14Cl3N3O2/c1-9-11(13(18)21-14(19)12(9)17)15(23)22-16(24)20-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,20,22,23,24)

InChI Key

GMKPZVYBIORRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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